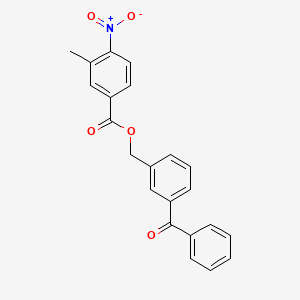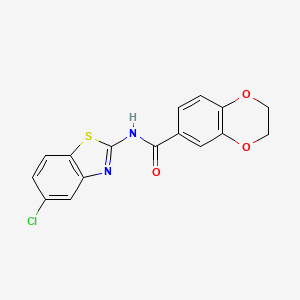![molecular formula C18H19ClN2O3 B4584850 3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)
3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related imidazolidinedione derivatives involves intricate chemical reactions, highlighting the role of imidazole and triazole groups in enhancing biological activity. A study by Gomaa et al. (2011) discusses the synthesis of novel derivatives targeting the retinoic acid 4-hydroxylase (CYP26), demonstrating the critical role of the azole group and the C3 chain in inhibitory activity and selectivity (Gomaa et al., 2011).
Molecular Structure Analysis
X-ray diffraction studies, such as those reported by Osyanin et al. (2015) and Dyakonenko et al. (2005), provide insights into the molecular structures of imidazolidinedione derivatives, revealing their complex geometries and intramolecular interactions (Osyanin et al., 2015); (Dyakonenko et al., 2005).
Chemical Reactions and Properties
The compound's reactivity is highlighted in research focusing on heterocyclic ketene aminals and their use in multicomponent reactions, as seen in studies by Wen et al. (2010) and Li et al. (2011). These works showcase the compound's involvement in cascade reactions leading to the construction of complex heterocycles (Wen et al., 2010); (Li et al., 2011).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystalline structure, are fundamental to understanding the compound's behavior in various conditions. The crystalline structure analysis by Osyanin et al. (2015) and Dyakonenko et al. (2005) provides valuable data on the compound's physical characteristics (Osyanin et al., 2015); (Dyakonenko et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and interactions with biological molecules, are illustrated in the works of Wen et al. (2010) and Li et al. (2011), highlighting the compound's versatility in chemical transformations and biological applications (Wen et al., 2010); (Li et al., 2011).
Applications De Recherche Scientifique
Applications in Organic Chemistry and Synthesis
The reactivity of 1,3-dimethyl-2-arylimidazolidines, including those with chlorophenyl groups, has been studied for understanding the regioselective cleavage of aromatic carbon–chlorine bonds. This has implications for developing synthetic methodologies for functionalized phenyllithium equivalents, which are valuable intermediates in organic synthesis (Azzena et al., 2005).
Pharmaceutical Development
Compounds with structures similar to "3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione" have been explored for their potential in treating conditions like osteoporosis. For example, compounds acting as alpha(v)beta(3) receptor antagonists have shown significant efficacy in in vivo models of bone turnover, highlighting the therapeutic potential of related molecules (Hutchinson et al., 2003).
Materials Science
In the realm of materials science, derivatives of 1,8-naphthalimide, such as N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, have been synthesized and utilized as photoinitiators for radical polymerization under LED irradiation. These compounds demonstrate the role of specific functional groups in enabling or enhancing the photopolymerization process, relevant to the development of novel materials (Zhang et al., 2018).
Anticonvulsant Research
Research into 1-(naphthylalkyl)-1H-imidazole derivatives has uncovered potent anticonvulsant activities, with certain functional groups in the alkylene bridge enhancing the therapeutic index. This suggests that compounds with similar naphthyl and imidazole components might hold potential in the development of new anticonvulsant therapies (Walker et al., 1981).
Propriétés
IUPAC Name |
3-[3-(4-chloronaphthalen-1-yl)oxypropyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2)16(22)21(17(23)20-18)10-5-11-24-15-9-8-14(19)12-6-3-4-7-13(12)15/h3-4,6-9H,5,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFYMDSCOKTXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=C(C3=CC=CC=C32)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(4-Chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)
![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)
![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)
![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)
![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)
![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)
![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)
![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)